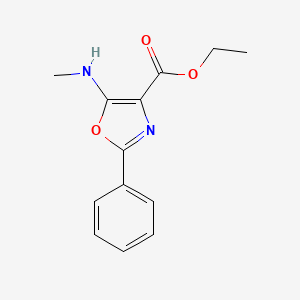

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate

Description

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate (CAS: 36231-81-9) is an oxazole derivative with a phenyl group at position 2, a methylamino substituent at position 5, and an ethyl ester at position 2. Oxazole rings are five-membered heterocyclic structures containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. However, analogous oxazole and triazole derivatives are known for applications in medicinal chemistry, such as antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 5-(methylamino)-2-phenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3 |

InChI Key |

MFAWNEXPFVZKER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via α-Amino Carbonyl Intermediates

Cyclocondensation reactions between α-amino ketones or esters and carbonyl derivatives are widely employed for oxazole synthesis. For Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate, a plausible route involves the reaction of ethyl 2-cyano-3-(methylamino)acrylate with benzaldehyde under acidic conditions. This method mirrors the Robinson-Gabriel synthesis, where dehydration and cyclization occur simultaneously.

A modified approach from patent US3161650A utilizes cyanogen bromide (CNBr) as a cyclizing agent. For example, reacting 2-amino-1-phenyl-1-propanol hydrochloride with CNBr in methanol, followed by sodium acetate-mediated neutralization, yields 2-amino-4-methyl-5-phenyloxazoline. Adapting this method, substituting the amino alcohol precursor with a methylamino-containing analog could facilitate oxazole formation. The reaction typically proceeds at room temperature, with yields averaging 60–73% after recrystallization.

Reaction Conditions

Cyclization of Prefunctionalized Intermediates

Alternative routes involve cyclizing prefunctionalized intermediates, such as β-keto esters or thioureas. For instance, ethyl 3-(methylamino)-3-phenylpropanoate can undergo cyclodehydration with phosphorus oxychloride (POCl₃) to form the oxazole ring. This method parallels the Cornforth rearrangement, where elimination of water drives ring closure.

Functionalization and Esterification Strategies

Following oxazole ring formation, introducing the methylamino and ester groups requires selective functionalization.

Methylamino Group Introduction

The methylamino moiety at position 5 can be introduced via nucleophilic substitution or reductive amination . Patent US3161650A describes aminating oxazolines using methylamine in the presence of a palladium catalyst. For the target compound, treating 5-bromo-2-phenyloxazole-4-carboxylate with methylamine under Ullmann conditions (CuI, K₂CO₃, DMF) could yield the desired product.

Optimization Parameters

Esterification of the Carboxylate Group

Esterification is typically achieved by reacting the carboxylic acid precursor with ethanol in the presence of a dehydrating agent. For example, treating 5-(methylamino)-2-phenyloxazole-4-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which subsequently reacts with ethanol to form the ethyl ester.

Reaction Protocol

- Acyl Chloride Formation:

- 5-(Methylamino)-2-phenyloxazole-4-carboxylic acid (1.0 equiv)

- SOCl₂ (3.0 equiv), reflux, 4–6 hours

- Esterification:

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in amination reactions, while methanol facilitates cyclocondensation by stabilizing intermediates. Elevated temperatures (80–110°C) improve reaction rates but may degrade heat-sensitive intermediates.

Catalytic Systems

Copper(I) catalysts (e.g., CuI) are indispensable for C–N bond formation in amination steps. Sodium acetate acts as both a base and a catalyst in cyclocondensation, neutralizing HCl byproducts and driving equilibria toward product formation.

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Data

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N oxazole), 3350 cm⁻¹ (N–H stretch).

- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.05 (s, 3H, NCH₃), 4.30 (q, 2H, OCH₂), 7.40–7.60 (m, 5H, Ar–H).

- MS (EI): m/z 246 [M]⁺, 201 [M–OEt]⁺.

Industrial Scalability and Challenges

Scaling up synthesis requires addressing:

- Cost of Cyanogen Bromide: Substitute with safer alternatives like N-bromosuccinimide (NBS).

- Solvent Recovery: Methanol and DMF can be recycled via distillation.

- Byproduct Management: Neutralize HCl emissions using scrubbers.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole ring and the attached functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates

- Structure : These compounds feature a fused benzoxazole core (oxazole fused with benzene) and a methyl ester at position 3. Substituents vary at position 2 (e.g., aryl groups).

- Synthesis: Synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids for 15 hours, followed by isolation via ice quenching .

- The methyl ester (vs. ethyl ester) may alter solubility and metabolic stability.

Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate Monohydrate

- Structure : A triazole derivative with a benzamido group at position 4, phenyl at position 5, and ethyl ester at position 3.

- Biological Activity: Exhibits anticarcinogenic, antiviral, and anti-inflammatory properties due to hydrogen bonding (N–H⋯O) and conformational flexibility (dihedral angles: 84.59° between phenyl rings) .

- The benzamido group introduces additional steric bulk, which may reduce membrane permeability compared to the methylamino group in the target compound.

Ethyl 5-Aminothiazole-4-Carboxylate

- Structure: A thiazole analog with an amino group at position 5 and ethyl ester at position 4.

- Applications : Used in drug discovery for its sulfur-containing heterocycle, which enhances electron-withdrawing effects and metabolic resistance .

- The primary amino group (vs. methylamino) may reduce lipophilicity, affecting bioavailability.

2-Phenyl-5-(Trifluoromethyl)-Oxazole-4-Carboxylic Acid Ethyl Ester

- Structure : Oxazole core with trifluoromethyl at position 5 and phenyl at position 2.

- Properties : The trifluoromethyl group enhances thermal stability and lipophilicity, making it suitable for agrochemical applications .

- Key Differences: The electron-withdrawing CF₃ group increases acidity at position 5, contrasting with the basic methylamino group in the target compound. Enhanced hydrophobicity may limit aqueous solubility.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce reactivity, while amino/methylamino groups balance basicity and lipophilicity .

- Synthetic Flexibility : Oxazole derivatives are synthesized via cyclization or condensation reactions, but conditions (e.g., reflux time, catalysts) vary significantly .

- Biological Relevance : Triazole and benzoxazole derivatives show more documented bioactivity than simple oxazoles, suggesting that fused or nitrogen-rich cores improve target engagement .

Biological Activity

Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a phenyloxazole structure that includes a five-membered aromatic ring containing nitrogen and oxygen atoms, contributing to its biological reactivity and solubility.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of substituted phenyl compounds with oxazole derivatives, utilizing various coupling techniques to enhance yield and purity. The versatility of these synthetic approaches allows for modifications that can optimize biological activity .

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance, a related compound was shown to inhibit cell growth in various cancer cell lines, including MDA-MB-453, with GI50 values ranging from 11 μM to 60 μM, indicating potent cytotoxic effects . The presence of the phenyloxazole moiety appears to enhance this activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Interaction studies indicate that this compound may bind effectively to specific enzymes or receptors, which is crucial for assessing its therapeutic potential. Preliminary binding affinity studies suggest promising interactions with targets involved in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the phenyl and oxazole components significantly influence potency and selectivity. For example, substituents at specific positions on the phenyl ring have been shown to enhance inhibitory effects against tyrosinase, an enzyme involved in melanin production, with some derivatives achieving IC50 values as low as 0.51 μM .

Case Studies

- Antiproliferative Activity : A study evaluated a series of oxazole derivatives, including this compound, against various cancer cell lines. Results indicated that compounds with methylamino substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

- Enzyme Interaction : Research focused on the interaction of this compound with specific kinases revealed selective inhibition patterns, suggesting its potential as a lead compound for developing targeted therapies in oncology .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate, and what reaction conditions optimize yield?

A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA), followed by functionalization of the oxazole core. For example, similar oxazole derivatives are synthesized via reflux in toluene with methylsulfonic acid as a catalyst, achieving moderate yields (37%) after purification by flash chromatography . Optimization strategies include adjusting reaction time, temperature (e.g., reflux at 110°C), and stoichiometric ratios of precursors. Post-synthetic modifications, such as hydrolysis or alkylation, can introduce the methylamino group at the 5-position .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- NMR Spectroscopy : H NMR should reveal resonances for the methylamino group (δ ~2.8–3.2 ppm as a singlet or multiplet), aromatic protons (δ ~7.2–7.8 ppm), and ester ethyl group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1700–1750 cm) and oxazole ring (C=N, ~1650 cm) are critical .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (CHNO: 258.10 g/mol). Discrepancies may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve the compound’s tautomeric forms or conformational dynamics?

SHELXL refinement allows precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O hydrogen bonds and dihedral angles between phenyl and oxazole rings (e.g., 84.59° in similar structures) can confirm tautomeric stability . Data collection at high resolution (<1.0 Å) and twin refinement (for twinned crystals) improve accuracy. SHELXE pipelines are robust for phase determination in complex cases .

Q. How should researchers address discrepancies in reported melting points or NMR data across studies?

Discrepancies may arise from polymorphic forms, solvates, or impurities. For example, 5-Methyl-2-phenyloxazole-4-carboxylic acid (a structural analog) shows mp variations (182–183°C vs. 239–242°C) depending on substituents . To resolve this:

Q. What strategies are effective for introducing functional groups at specific positions of the oxazole ring?

- Electrophilic Substitution : Nitration or halogenation at the 4-position using HNO/HSO or NBS (N-bromosuccinimide).

- Nucleophilic Aromatic Substitution : Methylamino groups can be introduced via Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Ester Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (NaOH/EtOH) enables further functionalization .

Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., oxazole C-2 for nucleophilic attack). Fukui indices quantify site-specific reactivity, aiding in predicting regioselectivity .

Q. How to analyze hydrogen-bonding networks and their impact on crystal packing using crystallographic data?

SHELXL-generated .res files provide hydrogen-bond geometries (D–H⋯A distances and angles). For example, intermolecular N4–H⋯O2 bonds in similar compounds stabilize crystal lattices, influencing melting points and solubility . Mercury software visualizes packing diagrams, highlighting π–π stacking (3.5–4.0 Å) and van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.